1-(2-Bromo-4-methylphenyl)-2-fluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-methylphenyl)-2-fluoroethan-1-amine is an organic compound that features a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, with a fluorine atom attached to the ethanamine chain
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-4-methylphenyl)-2-fluoroethan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-methylacetophenone to yield 2-bromo-4-methylacetophenone. This intermediate is then subjected to a nucleophilic substitution reaction with a fluorinating agent to introduce the fluorine atom. The final step involves the reductive amination of the resulting compound to form the desired ethanamine derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
1-(2-Bromo-4-methylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-methylphenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new drugs, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals, where its unique properties are leveraged to create more effective products.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-methylphenyl)-2-fluoroethan-1-amine can be compared with similar compounds such as:
2-Bromo-4-methylpropiophenone: This compound is structurally similar but lacks the fluorine atom and ethanamine chain.
1-(2-Bromo-4-methylphenyl)-2-(2,3-difluorophenyl)-N-ethylethanamine: This compound has additional fluorine atoms and an ethyl group, making it more complex. The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11BrFN |
---|---|
Molekulargewicht |
232.09 g/mol |
IUPAC-Name |
1-(2-bromo-4-methylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,12H2,1H3 |
InChI-Schlüssel |
FHRYNRALQRWZIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CF)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.